4-(Piperidin-2-ylcarbonyl)morpholine
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Overview
Description
4-(Piperidin-2-ylcarbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylcarbonyl)morpholine typically involves the reaction of piperidine with morpholine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl bond between the piperidine and morpholine rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-ylcarbonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or piperidine derivatives.
Scientific Research Applications
4-(Piperidin-2-ylcarbonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-ylcarbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the piperidine ring.
Piperidine: A simpler analog that lacks the morpholine ring.
4-(Piperidin-4-yl)morpholine: A structural isomer with the piperidine ring attached at a different position.
Uniqueness
4-(Piperidin-2-ylcarbonyl)morpholine is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
morpholin-4-yl(piperidin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h9,11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWJJRVNZDSHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383331 |
Source
|
Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121791-04-6 |
Source
|
Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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